molecular formula C13H14N2O3S B403623 4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide CAS No. 111195-92-7

4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No.: B403623
CAS No.: 111195-92-7
M. Wt: 278.33g/mol
InChI Key: QXCTXPHWAZBNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzene ring, a pyridin-2-ylmethyl group, and a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-pyridin-2-ylmethyl-benzenesulfonamide.

    Reduction: Formation of this compound amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridin-2-ylmethyl group can enhance binding affinity through π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
  • 4-Methoxy-N-pyridin-4-ylmethyl-benzenesulfonamide
  • 4-Ethoxy-N-pyridin-2-ylmethyl-benzenesulfonamide

Uniqueness

4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to the specific positioning of the methoxy group and the pyridin-2-ylmethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-5-7-13(8-6-12)19(16,17)15-10-11-4-2-3-9-14-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCTXPHWAZBNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.